molecular formula C4H11ClFNO2S B6185931 4-aminobutane-1-sulfonyl fluoride hydrochloride CAS No. 2624128-54-5

4-aminobutane-1-sulfonyl fluoride hydrochloride

Cat. No. B6185931
CAS RN: 2624128-54-5
M. Wt: 191.7
InChI Key:
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Description

4-aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S and a molecular weight of 191.65 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-aminobutane-1-sulfonyl fluoride hydrochloride, can be achieved through a facile one-pot process. This process involves directly transforming sulfonates or sulfonic acids into sulfonyl fluorides . The protocol features mild reaction conditions and uses readily available reagents . Another method involves the use of (E)-2-methoxyethene-1-sulfonyl fluoride as a sulfonyl fluoride reagent, which allows for the construction of enaminyl sulfonyl fluorides under mild and environmentally benign conditions .


Molecular Structure Analysis

The molecular structure of 4-aminobutane-1-sulfonyl fluoride hydrochloride is represented by the formula C4H11ClFNO2S .


Chemical Reactions Analysis

Sulfonyl fluorides, including 4-aminobutane-1-sulfonyl fluoride hydrochloride, have unique stability-reactivity balance. They are less reactive toward nucleophilic substitution and have exclusive heterolytic property . These characteristics make sulfonyl fluorides privileged motifs in selective covalent interactions with specific amino acids or proteins for diverse applications .


Physical And Chemical Properties Analysis

4-aminobutane-1-sulfonyl fluoride hydrochloride is a water-soluble compound . It has a molecular weight of 191.65 .

Mechanism of Action

4-aminobutane-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . It is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue .

Future Directions

Given its role as a serine protease inhibitor, 4-aminobutane-1-sulfonyl fluoride hydrochloride has potential applications in various fields, including biochemistry and pharmaceuticals . Its future directions could involve further exploration of its inhibitory properties and potential applications in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminobutane-1-sulfonyl fluoride hydrochloride involves the reaction of 4-aminobutane-1-sulfonic acid with thionyl chloride to form 4-aminobutane-1-sulfonyl chloride, which is then reacted with hydrogen fluoride to form 4-aminobutane-1-sulfonyl fluoride. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-aminobutane-1-sulfonic acid", "thionyl chloride", "hydrogen fluoride", "hydrochloric acid" ], "Reaction": [ "4-aminobutane-1-sulfonic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 4-aminobutane-1-sulfonyl chloride.", "4-aminobutane-1-sulfonyl chloride is then reacted with hydrogen fluoride in the presence of a catalyst such as tetrahydrofuran to form 4-aminobutane-1-sulfonyl fluoride.", "The resulting product, 4-aminobutane-1-sulfonyl fluoride, is then reacted with hydrochloric acid to form the hydrochloride salt of 4-aminobutane-1-sulfonyl fluoride." ] }

CAS RN

2624128-54-5

Product Name

4-aminobutane-1-sulfonyl fluoride hydrochloride

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.7

Purity

0

Origin of Product

United States

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